An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS: 29198-41-2): Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS: 29198-41-2): Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical examination of 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a key heterocyclic building block for chemical research and pharmaceutical development. We will move beyond a simple recitation of data, exploring the causality behind its chemical properties, outlining robust synthetic protocols, and contextualizing its application within modern drug discovery workflows.
Introduction: The Significance of a Privileged Scaffold
1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS No. 29198-41-2) is a derivative of the benzothiazole ring system. Benzothiazole, a bicyclic heterocycle composed of a fused benzene and thiazole ring, is widely regarded in medicinal chemistry as a "privileged scaffold".[1][2] This designation is earned due to its structural presence in a multitude of compounds exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The title compound serves as a versatile starting material, offering a primary amine functional group at the 2-position, which is a prime handle for synthetic elaboration to explore this rich pharmacological potential.[1]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. These properties dictate everything from storage conditions and solvent selection to its behavior in biological systems.[6][7][8]
Physicochemical Data Summary
The fundamental properties of 1,3-Benzothiazol-2-ylmethylamine hydrochloride are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 29198-41-2 | [9][10][11] |
| Molecular Formula | C₈H₉ClN₂S | [10][12] |
| Molecular Weight | 200.69 g/mol | [13][14] |
| Appearance | White to yellow crystalline powder | [9][10] |
| Purity | Typically ≥95% | [10] |
| InChI Key | WCZDQDCFSDCIIC-UHFFFAOYSA-N | [10][13] |
| SMILES | NCC1=NC2=CC=CC=C2S1.[H]Cl | |
| Hazard Class | Acute Toxicity 3 (Oral); Skin Irritant 2; Eye Irritant 2 | |
| Signal Word | Danger |
Spectroscopic Characterization: A Self-Validating Protocol
Structural confirmation is paramount. While specific spectra for this exact salt are not always published in literature, the expected spectroscopic data can be reliably predicted based on its structure and data from closely related analogues.[15][16] The following protocols are designed to be self-validating, ensuring accurate and reproducible characterization.
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum should feature distinct signals for the four aromatic protons on the benzo- group, a singlet for the methylene (-CH₂-) protons adjacent to the amine, and a broad signal for the amine (-NH₂) protons. The exact chemical shifts of the aromatic protons will depend on the deuterated solvent used.
-
¹³C NMR: The spectrum will show eight distinct carbon signals: six for the benzothiazole ring system (four CH and two quaternary) and one for the methylene (-CH₂-) carbon. The C2 carbon, attached to the aminomethyl group, is expected to appear significantly downfield.[15][17]
-
FT-IR: Key vibrational bands would include N-H stretching for the primary amine (typically a pair of bands around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, C=N stretching from the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z ≈ 165.1, corresponding to the loss of HCl.
Protocol: Acquiring High-Fidelity NMR Data
-
Sample Preparation: Accurately weigh 10-15 mg of 1,3-Benzothiazol-2-ylmethylamine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt may have limited solubility in CDCl₃) in a clean, dry 5 mm NMR tube.
-
Causality: DMSO-d₆ is often chosen for hydrochloride salts as it is a polar aprotic solvent capable of dissolving ionic compounds while also allowing for the observation of exchangeable N-H protons.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). For D₂O, a different standard like DSS is required.
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion, particularly in the aromatic region.
-
Data Acquisition:
-
Acquire a ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain a clean, interpretable spectrum.
Part 2: Synthesis and Reactivity
This compound is not typically synthesized in a single step but is built upon the foundational 2-aminobenzothiazole core. The choice of synthetic route is guided by the principles of efficiency, scalability, and reagent availability.
Proposed Synthetic Workflow
A logical and field-proven approach to synthesizing the target compound involves a multi-step process that begins with the construction of the benzothiazole ring, followed by functional group manipulation.
Caption: A plausible three-step synthetic pathway.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Cyanobenzothiazole (Intermediate) This protocol is adapted from established methods for the synthesis of 2-substituted benzothiazoles.[18]
-
To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent like DMF, add copper(I) cyanide (CuCN, 1.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120 °C for 4-6 hours.
-
Causality: The copper cyanide serves as the cyanide source, and the elevated temperature is necessary to drive the condensation and cyclization reaction, forming the thermodynamically stable benzothiazole ring.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, pour it into an aqueous solution of ferric chloride to decompose the copper complex, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield 2-cyanobenzothiazole.
Step 2: Reduction to 1,3-Benzothiazol-2-ylmethanamine (Free Base)
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere, and cool to 0 °C.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is highly exothermic and requires careful temperature control and an inert atmosphere to prevent side reactions and ensure safety.
-
-
Slowly add a solution of 2-cyanobenzothiazole (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude free base amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 1,3-Benzothiazol-2-ylmethanamine in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or gaseous HCl until the precipitation is complete.
-
Causality: The hydrochloride salt is typically much more crystalline and stable than the free base, making it easier to handle, purify by recrystallization, and store long-term.
-
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield 1,3-Benzothiazol-2-ylmethylamine hydrochloride as a solid.[9]
Part 3: Applications in Drug Development
The true value of this compound lies in its utility as a scaffold for building libraries of new chemical entities for biological screening. Its primary amine is a nucleophilic handle that can be readily derivatized.
Workflow for Library Synthesis and Screening
The path from a building block to a potential drug candidate follows a logical and iterative process. Researchers leverage the reactivity of the starting material to create chemical diversity, which is then tested for biological activity.
Caption: Drug discovery workflow using the target compound.
Protocol: Parallel Synthesis of an Amide Library
This protocol describes the synthesis of a small library of amides, a common and effective strategy for exploring the chemical space around a primary amine core.
-
Array Preparation: In a 96-well reaction block, dispense a solution of 1,3-Benzothiazol-2-ylmethylamine hydrochloride (1.0 eq) and a base like diisopropylethylamine (DIPEA, 2.2 eq) in a solvent like DMF into each well.
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction without competing in the reaction itself.
-
-
Reagent Addition: To each well, add a solution of a unique carboxylic acid (1.1 eq) from a pre-prepared library plate.
-
Coupling Agent: Add a solution of a peptide coupling agent, such as HATU (1.1 eq), to each well.
-
Causality: HATU is an efficient coupling agent that activates the carboxylic acid, facilitating rapid amide bond formation at room temperature with minimal side products.
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Workup and Purification: Upon completion, the library can be purified using automated parallel purification techniques, such as preparative HPLC-MS, to isolate the desired amide products.
These synthesized libraries can then be screened against various biological targets. For instance, given the known activity of benzothiazoles against protein kinases, this library would be an excellent candidate for screening against a panel of cancer-relevant kinases like PI3Kγ or CDK2.[1]
Part 4: Safety and Handling
Adherence to proper safety protocols is non-negotiable when handling any laboratory chemical.
| Hazard Type | Description | Precautionary Measures | Source |
| Acute Oral Toxicity | Toxic if swallowed (Hazard Class 3). | Do not ingest. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor immediately. | |
| Skin Irritation | Causes skin irritation (Category 2). | Wear protective gloves and clothing. If on skin, wash with plenty of water. | [9] |
| Eye Irritation | Causes serious eye irritation (Category 2). | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. | [9] |
| Inhalation | May cause respiratory tract irritation. | Avoid breathing dust. Use only in a well-ventilated area. | [9] |
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][19] Keep the container tightly closed.
-
Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations.
Conclusion
1,3-Benzothiazol-2-ylmethylamine hydrochloride is more than just a chemical with a CAS number; it is a potent tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and highly reactive primary amine handle make it an exemplary building block for the construction of diverse molecular libraries. By leveraging the privileged nature of the benzothiazole scaffold, researchers and drug development professionals can utilize this compound as a starting point for discovering next-generation therapeutics to address a wide array of human diseases.
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(Illustrative structure based on name)